1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione
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Overview
Description
1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione is a synthetic organic compound with the molecular formula C24H30N2O6 and a molecular weight of 442.505 g/mol This compound is characterized by the presence of a piperazine-2,5-dione core substituted with two 3,4-dimethoxyphenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione typically involves the reaction of 3,4-dimethoxyphenylethylamine with a suitable piperazine-2,5-dione precursor under controlled conditions. One common method involves the use of 2-chloro-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide as an intermediate, which undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to decrease reactive oxygen species (ROS) production and stabilize mitochondrial membrane potential, thereby restraining cell apoptosis and promoting cell survival via an IL-6/Nrf2 positive-feedback loop .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: A related compound with hydroxyl groups instead of methoxy groups.
(1,2-Bis(3,4-dimethoxyphenyl)ethylidene)-(1,2,4)triazol-4-yl-amine: Another compound with similar structural features but different functional groups.
Uniqueness
1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione is unique due to its specific substitution pattern and the presence of the piperazine-2,5-dione core, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress pathways makes it particularly interesting for therapeutic applications.
Properties
CAS No. |
102667-22-1 |
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Molecular Formula |
C24H30N2O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1,4-bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C24H30N2O6/c1-29-19-7-5-17(13-21(19)31-3)9-11-25-15-24(28)26(16-23(25)27)12-10-18-6-8-20(30-2)22(14-18)32-4/h5-8,13-14H,9-12,15-16H2,1-4H3 |
InChI Key |
JHIOJSFOOYZTRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(=O)N(CC2=O)CCC3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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